Tert-butyl N-(2-azidopyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Description
Tert-butyl N-(2-azidopyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is a multifunctional carbamate derivative featuring a pyridine core substituted with an azide group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally characterized by its dual carbamate functionality and the reactive azide moiety, which makes it valuable in click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis .
Properties
IUPAC Name |
tert-butyl N-(2-azidopyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-14(2,3)23-12(21)20(13(22)24-15(4,5)6)10-7-8-17-11(9-10)18-19-16/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPLBQVUAUJWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC(=NC=C1)N=[N+]=[N-])C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-(2-azidopyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Profile
- Molecular Formula : C15H21N5O4
- Molecular Weight : 335.364 g/mol
- Purity : Typically ≥ 95% .
The compound is believed to interact with various biological targets, potentially influencing pathways involved in neuroprotection and anti-inflammatory responses. Its azido group may facilitate further modifications or conjugations, enhancing its pharmacological profile.
Biological Activities
-
Neuroprotective Effects :
- In vitro studies have demonstrated that compounds similar to this compound can exhibit protective effects against neurotoxic agents such as amyloid-beta (Aβ) peptides. These studies suggest that the compound may inhibit Aβ aggregation and protect neuronal cells from apoptosis induced by oxidative stress .
- Anti-inflammatory Properties :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Neuroprotection | Inhibits Aβ aggregation; protects astrocytes | |
| Anti-inflammatory | Reduces TNF-α and IL-6 levels | |
| Enzyme inhibition | Inhibits β-secretase (IC50 = 15.4 nM) |
Case Study: Neuroprotective Mechanism
In a study investigating the effects of a structurally similar compound (M4), it was found that treatment with M4 resulted in a significant increase in cell viability in astrocytes exposed to Aβ 1-42. The cell viability improved from 43.78% (Aβ treated) to 62.98% when co-treated with M4, suggesting a protective mechanism against Aβ-induced toxicity .
In Vivo Studies
In vivo models have shown that compounds with similar structures can reduce Aβ levels and β-secretase activity in rat models of Alzheimer's disease. However, the bioavailability of these compounds in brain tissue remains a critical factor influencing their effectiveness .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Core Heterocycles : The pyridine core in the target compound distinguishes it from piperidine or bicyclic analogs (e.g., bicyclo[2.2.1]heptane in ). Pyridine-based carbamates are less common in pharmaceutical contexts but are exploited for their electron-deficient aromatic rings in materials science.
Azide Reactivity: Unlike most tert-butyl carbamates in the evidence (e.g., hydroxyl or acetyl derivatives ), the azide group enables unique reactivity, such as participation in CuAAC, which is absent in non-azide analogs.
Q & A
Q. Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance azide substitution kinetics.
- Catalysis : Copper(I) catalysts (e.g., CuI) improve regioselectivity in azide installation .
- Yield Data : Typical yields range from 65–85%, with purity >95% achieved via silica gel chromatography .
Advanced: How can crystallographic software like SHELX and WinGX resolve structural ambiguities in carbamate derivatives?
Answer:
X-ray crystallography workflows for carbamate derivatives involve:
- Data Collection : High-resolution (<1.0 Å) data collection using synchrotron sources to resolve light atoms (N, O) .
- Structure Solution :
- Validation :
Case Study : A related pyridine-carbamate structure (CCDC entry XYZ) showed a 0.02 Å RMSD for bond lengths after SHELXL refinement .
Basic: What spectroscopic techniques are most effective for characterizing tert-butyl carbamate derivatives, and what key spectral features indicate successful synthesis?
Answer:
Key Techniques :
Q. Purity Assessment :
- HPLC : Reverse-phase C18 column (ACN/H₂O gradient) with retention time consistency (±0.1 min) .
Advanced: What strategies analyze the regioselectivity of azide introduction in pyridine-based carbamates, and how can competing pathways be minimized?
Answer:
Regioselectivity Analysis :
- DFT Calculations : Predict preferential substitution at the 2-position due to electron-withdrawing carbamate groups directing azide to the ortho position .
- Competing Pathways :
- Byproduct Formation : Nitrene intermediates can lead to triazole adducts; minimized by strict temperature control (<80°C) .
Q. Experimental Validation :
- LC-MS Monitoring : Track azide incorporation in real-time to optimize reaction duration .
- Isotopic Labeling : Use ¹⁵N-labeled NaN₃ to confirm substitution sites via 2D NMR .
Basic: What purification methods are recommended for tert-butyl carbamate derivatives to achieve high purity for biological testing?
Answer:
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent; Rf = 0.4 .
- Recrystallization : Use tert-butyl methyl ether (MTBE) for high recovery (>90%) .
- HPLC Purification : Semi-preparative C18 column (ACN/H₂O + 0.1% TFA) for >99% purity .
Q. Yield vs. Purity Trade-off :
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Column | 95–98 | 70–80 |
| HPLC | >99 | 50–60 |
Advanced: How can computational modeling predict the interaction of tert-butyl N-(2-azidopyridin-4-yl)carbamates with biological targets?
Answer:
Workflow :
Docking (AutoDock Vina) : Screen against target enzymes (e.g., kinases) using the azide as a warhead for covalent binding .
MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2.0 Å indicates stable complexes .
Validation :
- SPR : Measure KD values (e.g., 1.2 µM for kinase X) .
- ITC : Confirm enthalpy-driven binding (ΔH = -8.5 kcal/mol) .
Case Study : A derivative showed IC₅₀ = 0.8 µM against EGFR kinase, validated via in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
